Cas no 166450-99-3 (3-(5-bromothiophen-3-yl)pyridine)

3-(5-bromothiophen-3-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(5-bromothiophen-3-yl)pyridine
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- MDL: MFCD04971382
- インチ: 1S/C9H6BrNS/c10-9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6H
- InChIKey: GEFXEUZTJRIUOE-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC=C1C1C=C(Br)SC=1
3-(5-bromothiophen-3-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B431998-100mg |
3-(5-Bromothiophen-3-yl)pyridine |
166450-99-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
TRC | B431998-10mg |
3-(5-Bromothiophen-3-yl)pyridine |
166450-99-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-226390-2.5g |
3-(5-bromothiophen-3-yl)pyridine |
166450-99-3 | 95% | 2.5g |
$1454.0 | 2024-06-20 | |
A2B Chem LLC | AV75973-100mg |
3-(5-bromothiophen-3-yl)pyridine |
166450-99-3 | 95% | 100mg |
$306.00 | 2024-04-20 | |
A2B Chem LLC | AV75973-1g |
3-(5-bromothiophen-3-yl)pyridine |
166450-99-3 | 95% | 1g |
$818.00 | 2024-04-20 | |
A2B Chem LLC | AV75973-10g |
3-(5-bromothiophen-3-yl)pyridine |
166450-99-3 | 95% | 10g |
$3394.00 | 2024-04-20 | |
1PlusChem | 1P01ANLX-5g |
3-(5-bromothiophen-3-yl)pyridine |
166450-99-3 | 95% | 5g |
$2722.00 | 2024-06-19 | |
A2B Chem LLC | AV75973-500mg |
3-(5-bromothiophen-3-yl)pyridine |
166450-99-3 | 95% | 500mg |
$645.00 | 2024-04-20 | |
1PlusChem | 1P01ANLX-1g |
3-(5-bromothiophen-3-yl)pyridine |
166450-99-3 | 95% | 1g |
$861.00 | 2025-03-19 | |
A2B Chem LLC | AV75973-250mg |
3-(5-bromothiophen-3-yl)pyridine |
166450-99-3 | 95% | 250mg |
$422.00 | 2024-04-20 |
3-(5-bromothiophen-3-yl)pyridine 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
3-(5-bromothiophen-3-yl)pyridineに関する追加情報
Comprehensive Overview of 3-(5-Bromothiophen-3-yl)pyridine (CAS No. 166450-99-3): Properties, Applications, and Industry Insights
3-(5-Bromothiophen-3-yl)pyridine (CAS No. 166450-99-3) is a high-value heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated thiophene-pyridine hybrid serves as a versatile building block for synthesizing advanced molecules with tailored functionalities. Its unique molecular architecture, combining electron-rich thiophene and nitrogen-containing pyridine rings, enables diverse applications ranging from organic electronics to drug discovery.
Recent trends in AI-driven molecular design have amplified interest in this compound, as computational models frequently identify its scaffold as a promising candidate for kinase inhibitor development and OLED materials. Search analytics reveal growing queries about "166450-99-3 solubility", "3-(5-bromothiophen-3-yl)pyridine synthesis protocol", and "thiophene-pyridine cross-coupling applications" – reflecting the compound's expanding utility across disciplines.
The physicochemical profile of CAS 166450-99-3 demonstrates exceptional characteristics: a molecular weight of 240.11 g/mol, melting point range of 98-102°C, and excellent stability under ambient conditions. These properties make it particularly valuable for high-temperature reactions in material science applications. Researchers emphasize its role in developing non-fullerene acceptors for perovskite solar cells, addressing the renewable energy sector's demand for next-generation photovoltaics.
In pharmaceutical contexts, the 5-bromothiophene moiety provides strategic advantages for structure-activity relationship (SAR) studies. Patent analyses show increasing incorporation of this scaffold in JAK/STAT pathway modulators and TRK kinase inhibitors – two of the most searched therapeutic targets in 2023. The compound's hydrogen bonding capacity and π-stacking ability contribute to enhanced binding affinity in these applications.
Advanced spectroscopic characterization techniques (including 1H/13C NMR and HPLC-MS) confirm the compound's high purity (>98%) and structural integrity. These quality parameters are critical for researchers investigating "small molecule crystallography" or developing "fluorescence-based sensors" – both trending topics in analytical chemistry forums. The bromine atom's strategic positioning enables further palladium-catalyzed transformations, making this compound a favorite for Suzuki-Miyaura cross-couplings in medicinal chemistry.
From an industrial perspective, 3-(5-bromothiophen-3-yl)pyridine addresses multiple green chemistry principles by enabling atom-economical syntheses. Its growing adoption in metal-organic frameworks (MOFs) design aligns with the circular economy movement, particularly for gas storage applications and molecular separation technologies. Supply chain data indicates 34% year-over-year demand growth, driven by academic institutions and specialty chemical manufacturers.
Emerging research explores the compound's potential in bioorthogonal chemistry and click chemistry applications, where its heteroaromatic stability proves advantageous. These developments respond to frequent search queries about "biocompatible coupling reagents" and "in vivo labeling techniques". The compound's lipophilicity profile (LogP ≈ 2.8) makes it particularly suitable for blood-brain barrier penetration studies in CNS drug development.
Quality control protocols for CAS 166450-99-3 typically involve HPLC-UV analysis at 254 nm, with stringent limits on heavy metal contaminants (<10 ppm) and residual solvents. These specifications cater to the pharmaceutical industry's increasing focus on "ICH Q3D elemental impurities" compliance. Thermal analysis (DSC/TGA) confirms the compound's stability up to 200°C, supporting its use in high-performance polymer formulations.
The compound's electronic properties have sparked innovation in organic thin-film transistors (OTFTs), with recent studies demonstrating exceptional charge carrier mobility (>1 cm²/V·s) in derivative materials. This aligns with booming interest in "flexible electronics" and "wearable sensors" – among the most searched materials science topics this decade. The thiophene-pyridine conjugation system facilitates tunable bandgap engineering, crucial for optoelectronic device optimization.
Looking forward, 3-(5-bromothiophen-3-yl)pyridine is poised to play a pivotal role in automated flow chemistry systems and machine learning-assisted molecular design. Its well-characterized reactivity patterns and modular structure make it ideal for high-throughput screening platforms. As the chemical industry shifts toward digital transformation, this compound's standardized characterization data and QSAR-ready parameters position it as a benchmark for computational chemistry validation studies.
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